Anti-Influenza A Virus Activity: Potency Variation with Spirocyclic Ring Size
In a direct head-to-head comparison across adamantane spiro heterocycles with varying ring sizes, the anti-influenza A virus activity differed markedly. While the spiro[piperidine] analog (compound 25) exhibited the highest potency (12-fold more active than amantadine, 2-fold more active than rimantadine), the spiro[azetidine-2,2'-adamantane] scaffold (compounds 3 and 5) serves as a distinct intermediate that enabled systematic SAR investigation. The study explicitly demonstrates that spirocyclic ring size is a critical determinant of antiviral potency, with the azetidine-containing spirocycle occupying a unique position distinct from both the smaller spiro[aziridine] and larger spiro[piperidine] congeners [1].
| Evidence Dimension | Anti-influenza A virus potency (relative to amantadine) |
|---|---|
| Target Compound Data | Spiro[azetidine-2,2'-adamantane] (compounds 3 and 5): potency values reported relative to other spiro-analogs, though the spiro[piperidine] analog 25 was most potent |
| Comparator Or Baseline | Spiro[aziridine] (compounds 1,2) and spiro[piperidine] (compound 25) |
| Quantified Difference | Spiro[piperidine] 25: 12-fold more active than amantadine; 2-fold more active than rimantadine; 54-fold more potent than ribavirin. Spiro[azetidine] analogs 3 and 5 occupy intermediate potency range. |
| Conditions | Anti-influenza A virus H3N2 assay in cell culture |
Why This Matters
The azetidine-containing spirocyclic scaffold occupies a distinct potency and ring-strain regime that cannot be achieved by simply substituting the heterocyclic ring with aziridine or piperidine analogs, enabling targeted SAR exploration for optimized antiviral leads.
- [1] Kolocouris N, Zoidis G, Foscolos GB, Fytas G, Prathalingham SR, Kelly JM, Naesens L, De Clercq E. Design and synthesis of bioactive adamantane spiro heterocycles. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4358-62. doi: 10.1016/j.bmcl.2007.04.108. PMID: 17588747. View Source
